molecular formula C22H24N4O3 B2487150 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide CAS No. 1796967-19-5

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide

Cat. No.: B2487150
CAS No.: 1796967-19-5
M. Wt: 392.459
InChI Key: ZQRKSEGNCWQNJR-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Activities

  • Anticancer Potential : Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds, related structurally to the queried chemical, demonstrated significant cytotoxic effects, indicating their potential as anticancer agents. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the pyrazolopyrimidine core could enhance their anticancer efficacy (Rahmouni et al., 2016).

  • Anti-inflammatory and Analgesic Properties : The exploration of 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives from visnagin revealed compounds with notable anti-inflammatory, analgesic, and anticonvulsant activities. These findings highlight the therapeutic potential of such compounds in managing pain and inflammation, suggesting a broader application range for similar molecules (El-Sawy et al., 2014).

Antituberculosis Activity

  • GyrB Inhibitors for Tuberculosis : Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against Mycobacterium smegmatis GyrB ATPase and DNA gyrase, indicating their potential as antituberculosis agents. This research opens avenues for developing new therapeutic strategies against tuberculosis using structurally similar compounds (Jeankumar et al., 2013).

Neuroleptic Agents

  • Potential Neuroleptic Properties : Research on 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, starting from 2,6-dimethoxybenzoic acids, demonstrated their potential as neuroleptic agents. These compounds showed significant activity in vivo and in vitro tests, suggesting their utility in developing treatments for schizophrenia and related disorders. Such studies underline the therapeutic possibilities of related compounds in neurological applications (de Paulis et al., 1986).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-19-4-3-5-20(29-2)21(19)22(27)24-12-13-26-18(16-6-7-16)14-17(25-26)15-8-10-23-11-9-15/h3-5,8-11,14,16H,6-7,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRKSEGNCWQNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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